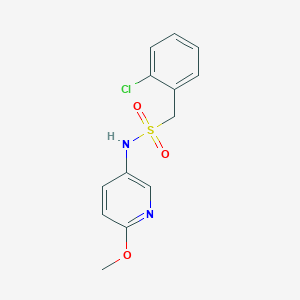![molecular formula C22H23N5O2 B5543521 N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide, involves a multi-step process. One approach uses 4-aminophenazone, also known as antipyrine, to create a series of substituted benzamides with potential biological applications (Saeed et al., 2015). This method demonstrates the versatility in synthesizing benzamide derivatives, potentially adaptable for N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide.
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been characterized through techniques like X-ray structure characterization and Hirshfeld surface analysis. These studies reveal the importance of N–H⋯O and C–H⋯O hydrogen bonds in stabilizing the crystal packing of these compounds (Saeed et al., 2020). Such insights are crucial for understanding the molecular structure of N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide.
Chemical Reactions and Properties
The chemical reactions and properties of benzamide derivatives have been explored, with a focus on their biological activities and interactions with biological targets. These studies highlight the potential of benzamide derivatives to bind nucleotide protein targets, offering a glimpse into the chemical reactivity and interaction capabilities of N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide (Saeed et al., 2015).
Physical Properties Analysis
Investigations into the physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in various conditions. Studies on compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide provide valuable data that can be related to the physical properties of N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and functional group interactions, are critical for their application in various fields. Research on these compounds' synthesis and characterization provides insights into the chemical properties that define their potential uses (Saeed et al., 2015).
Scientific Research Applications
Synthesis and Biological Evaluation
A series of compounds, including benzamide derivatives, have been synthesized to explore their potential biological applications. These compounds have been screened for their inhibitory potential against various biological targets, demonstrating potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets. The benzamide derivatives exhibited inhibitory activities against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their potential for further applications in the field of medicinal chemistry (Saeed et al., 2015).
Antimicrobial and Antioxidant Activities
Thiosemicarbazide derivatives used as precursors in the synthesis of various heterocyclic compounds demonstrated antimicrobial activity, highlighting the potential use of similar chemical structures in developing new antimicrobial agents (Elmagd et al., 2017).
Intermolecular Interactions
Research into antipyrine-like derivatives, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, sheds light on the intermolecular interactions of these compounds. Such studies are crucial for understanding how these compounds can be further utilized in the development of new drugs or materials (Saeed et al., 2020).
Synthesis of Tetrahydrobenzofurans
The synthesis of tetrahydrobenzofurans through oxidation reactions has been explored, providing insights into the formation of new compounds with potential applications in drug development and organic chemistry (Lévai et al., 2002).
properties
IUPAC Name |
N,4-dimethyl-3-(2-oxoimidazolidin-1-yl)-N-[(3-pyrazol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-16-7-8-18(14-20(16)26-12-10-23-22(26)29)21(28)25(2)15-17-5-3-6-19(13-17)27-11-4-9-24-27/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMNKHFCAXNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC(=CC=C2)N3C=CC=N3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)
![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5543455.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)
![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)
![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)
